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molecular formula C8H11BrClN B7969981 (3-Bromo-4-methylphenyl)methanamine hydrochloride

(3-Bromo-4-methylphenyl)methanamine hydrochloride

Cat. No. B7969981
M. Wt: 236.53 g/mol
InChI Key: WFMPNOKMWRZMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084449B2

Procedure details

To LiAlH4 (1M in ether) (400 mL, 400 mmol) in a 2 L 3-neck flask with mechanical stirring under nitrogen at −5° C. was added concentrated H2SO4 (10.94 mL, 219 mmol) dropwise. Gas evolution was observed and the solution became cloudy and the foamy mixture was not as easy to stir. Temperature got as high as 3° C. The addition took 28 min. This mixture was stirred for 60 min and then the 3-bromo-4-methylbenzonitrile (37.3 g, 190 mmol) in THF (850 mL) was added over 18 min (max temp=10° C.). The slightly peach-colored mixture was stirred in the ice bath. After 30 min water (90 mL) was added carefully to give a white mixture, followed by 2M sodium hydroxide. After adding 100 mL, a solid that appeared to be amenable to filtration had formed. This was stirred for 30 min. The slightly waxy solid was filtered off and the single-phase filtrate washed with brine, dried and evaporated. This gave a slightly cloudy yellowish oil, 39.64 g (>100%) that was re-dissolved in ether (350 mL), filtered to remove some solid, and to the oil was added 1M hydrogen chloride in ether (1 eq based on starting nitrile, 190 mmol, 190 mL) slowly with stirring under nitrogen, This gave a solid that was collected by vacuum filtration and sucked dry, then dried under high vacuum to give 41.34 g (92%) of a white solid that the lab HPLC showed to be 98.8% pure with a retention time of 1.56 min. LC-MS m/z 200, 202 (M+H)+, 1.05 min (ret time).
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
10.94 mL
Type
reactant
Reaction Step Three
Quantity
37.3 g
Type
reactant
Reaction Step Four
Name
Quantity
850 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
190 mL
Type
solvent
Reaction Step Seven
Name
Quantity
350 mL
Type
solvent
Reaction Step Eight
Yield
92%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].OS(O)(=O)=O.[Br:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][C:20]=1[CH3:21])[C:16]#[N:17].[OH-].[Na+].[ClH:24]>C1COCC1.CCOCC.O>[ClH:24].[Br:12][C:13]1[CH:14]=[C:15]([CH2:16][NH2:17])[CH:18]=[CH:19][C:20]=1[CH3:21] |f:0.1.2.3.4.5,8.9,14.15|

Inputs

Step One
Name
Quantity
400 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Two
Name
Quantity
90 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
10.94 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
37.3 g
Type
reactant
Smiles
BrC=1C=C(C#N)C=CC1C
Name
Quantity
850 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
190 mL
Type
solvent
Smiles
CCOCC
Step Eight
Name
Quantity
350 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
got as high as 3° C
ADDITION
Type
ADDITION
Details
The addition
STIRRING
Type
STIRRING
Details
This mixture was stirred for 60 min
Duration
60 min
CUSTOM
Type
CUSTOM
Details
to give a white mixture
ADDITION
Type
ADDITION
Details
After adding 100 mL
FILTRATION
Type
FILTRATION
Details
to be amenable to filtration
CUSTOM
Type
CUSTOM
Details
had formed
STIRRING
Type
STIRRING
Details
This was stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The slightly waxy solid was filtered off
WASH
Type
WASH
Details
the single-phase filtrate washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
This gave a slightly cloudy yellowish oil, 39.64 g (>100%) that
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove some solid
STIRRING
Type
STIRRING
Details
with stirring under nitrogen
CUSTOM
Type
CUSTOM
Details
This gave a solid
FILTRATION
Type
FILTRATION
Details
that was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
sucked dry
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
28 min
Name
Type
product
Smiles
Cl.BrC=1C=C(C=CC1C)CN
Measurements
Type Value Analysis
AMOUNT: MASS 41.34 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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